molecular formula C17H16N2O2 B5183129 3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione CAS No. 37910-32-0

3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione

Cat. No.: B5183129
CAS No.: 37910-32-0
M. Wt: 280.32 g/mol
InChI Key: SCEYKCADPBAJLQ-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.121177757 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structural features suggest a promising profile for various therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cellular models, and potential therapeutic implications.

  • IUPAC Name : 3-[(4-methylphenyl)amino]-1-phenylpyrrolidine-2,5-dione
  • Molecular Formula : C17H16N2O
  • Molecular Weight : 280 Da
  • CAS Number : 37910-32-0

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. For example, it demonstrated a potent effect on metastatic colorectal cancer cells (SW620), reducing cellular viability and inducing apoptosis by causing cell cycle arrest in the G0/G1 phase .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • CCR5 Modulation : Recent research highlights its role in modulating CCR5 expression, which is crucial for HIV entry into host cells and is implicated in cancer metastasis. The compound was found to decrease CCR5 expression and migration in treated cells .

Efficacy in Cellular Models

The following table summarizes key findings from studies assessing the biological activity of this compound:

Study Cell Line/Model Activity Observed Mechanism
SW620 (Colorectal Cancer)12x higher potency than MVCApoptosis induction via G0/G1 arrest
PBMCsInhibition of IL-6 and TNF-α productionAnti-inflammatory response
Various Cancer LinesDecreased cellular migrationCCR5 inhibition

Case Study 1: Colorectal Cancer

In a study focused on colorectal cancer treatment, this compound was tested against SW620 cells. The results indicated a significant reduction in cell viability with IC50 values demonstrating enhanced potency compared to existing treatments like Maraviroc (MVC). The mechanism involved apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Activity

Another investigation involved assessing the anti-inflammatory effects of the compound on PBMCs stimulated with lipopolysaccharides (LPS). The compound effectively inhibited cytokine production at varying concentrations, showcasing its potential as an anti-inflammatory agent.

Properties

IUPAC Name

3-(4-methylanilino)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-7-9-13(10-8-12)18-15-11-16(20)19(17(15)21)14-5-3-2-4-6-14/h2-10,15,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEYKCADPBAJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206937
Record name 3-[(4-Methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37910-32-0
Record name 3-[(4-Methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37910-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.